molecular formula C9H11NO2 B13804729 2-[(2E)-2-hydroxyiminopropyl]phenol

2-[(2E)-2-hydroxyiminopropyl]phenol

Cat. No.: B13804729
M. Wt: 165.19 g/mol
InChI Key: ADTKUXKRWVIVAX-JXMROGBWSA-N
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Description

2-[(2E)-2-hydroxyiminopropyl]phenol is an organic compound that features a phenol group substituted with a hydroxyimino group at the ortho position relative to the hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-hydroxyiminopropyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a hydroxylamine derivative under basic conditions . Another method includes the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide and H₂O₂/HBr as reagents . These reactions typically occur under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of phenolic compounds often involves the hydroxylation of benzene derivatives or the oxidation of cumene . These methods are optimized for large-scale synthesis, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-hydroxyiminopropyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-[(2E)-2-hydroxyiminopropyl]phenol

InChI

InChI=1S/C9H11NO2/c1-7(10-12)6-8-4-2-3-5-9(8)11/h2-5,11-12H,6H2,1H3/b10-7+

InChI Key

ADTKUXKRWVIVAX-JXMROGBWSA-N

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1O

Canonical SMILES

CC(=NO)CC1=CC=CC=C1O

Origin of Product

United States

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